molecular formula C9H12 B055498 3,3-Dimethylbicylo(3.2.0)hepta-1,4-diene CAS No. 111869-26-2

3,3-Dimethylbicylo(3.2.0)hepta-1,4-diene

Numéro de catalogue: B055498
Numéro CAS: 111869-26-2
Poids moléculaire: 120.19 g/mol
Clé InChI: LCUWWPJEBQOEQH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3,3-Dimethylbicyclo[3.2.0]hepta-1,4-diene (CAS 111869-26-2, C₉H₁₂) is a strained bicyclic hydrocarbon featuring a fused bicyclo[3.2.0] framework with two methyl groups at the 3-position (). Its structure combines a cyclobutane ring fused to a cycloheptadiene system, creating significant ring strain and unique electronic properties.

Propriétés

Numéro CAS

111869-26-2

Formule moléculaire

C9H12

Poids moléculaire

120.19 g/mol

Nom IUPAC

3,3-dimethylbicyclo[3.2.0]hepta-1,4-diene

InChI

InChI=1S/C9H12/c1-9(2)5-7-3-4-8(7)6-9/h5-6H,3-4H2,1-2H3

Clé InChI

LCUWWPJEBQOEQH-UHFFFAOYSA-N

SMILES

CC1(C=C2CCC2=C1)C

SMILES canonique

CC1(C=C2CCC2=C1)C

Autres numéros CAS

111869-26-2

Synonymes

3,3-dimethylbicyclo[3.2.0]hepta-1,4-diene

Origine du produit

United States

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Heteroatom-Substituted Bicyclo[3.2.0] Systems

3-Thiabicyclo[3.2.0]hepta-1,4-diene
  • Structure : Replaces one carbon atom in the cyclobutane ring with sulfur ().
  • Synthesis : Synthesized via Wittig reactions (5% yield) or treatment of 1,4-diketones with P₂S₅ (6% yield) ().
  • Reactivity :
    • Undergoes electrophilic substitution (e.g., benzoylation) but favors bromine addition over aromatic substitution, indicating reduced thiophene-like delocalization ().
    • Oxidizes to sulfones (e.g., with m-chloroperoxybenzoic acid) ().
  • Stability : The sulfur analog is stable once formed, though synthesis yields are low due to competing pathways ().
3-Oxabicyclo[3.2.0]hepta-1,4-diene
  • Structure : Contains an oxygen atom in place of a carbon in the bicyclic framework ().
  • Crystallinity : Computational studies using Polymorph software predict multiple low-energy crystal packing arrangements (P2₁/c space group), influenced by oxygen’s polarity ().
  • Applications : Explored in pharmaceutical and agrochemical crystal engineering due to its polarizable structure ().

Key Differences :

  • Electronic Effects : Sulfur and oxygen introduce heteroatom-specific electronic perturbations. Sulfur’s larger atomic radius and polarizability alter π-delocalization, while oxygen increases polarity.
  • Reactivity : The dimethyl derivative lacks heteroatom-driven reactivity (e.g., sulfone formation) but may exhibit enhanced steric effects due to methyl groups.

Structural and Functional Analogues

Bicyclo[3.2.2]nona-2,6-diene (CAS 14993-07-8)
  • Structure : Larger bicyclo[3.2.2] framework with two double bonds.
  • Strain : Reduced ring strain compared to bicyclo[3.2.0] systems due to less angular distortion ().
Bicyclo[2.2.1]hept-2-ene Derivatives (e.g., endo-5-Vinyl-2-norbornene)
  • Structure: Norbornene-like framework with a fused cyclopropane ring.
  • Applications : Widely used in polymer chemistry (e.g., ROMP catalysts) due to high reactivity from cyclopropane strain ().

Data Table: Comparative Properties

Compound Molecular Formula Key Substituents Synthesis Yield Notable Reactivity/Properties
3,3-Dimethylbicyclo[3.2.0]hepta-1,4-diene C₉H₁₂ 3,3-dimethyl N/A (commercial) High steric hindrance; potential Diels-Alder diene
3-Thiabicyclo[3.2.0]hepta-1,4-diene C₆H₆S Sulfur 5–6% () Bromine addition; sulfone formation
3-Oxabicyclo[3.2.0]hepta-1,4-diene C₆H₆O Oxygen N/A (predicted) Polar crystal packing ()
Bicyclo[3.2.2]nona-2,6-diene C₉H₁₂ None N/A Lower ring strain; stable diene

Méthodes De Préparation

[2+2] Cycloaddition of Cyclopentadiene with Ketene Intermediates

A widely reported method involves the [2+2] cycloaddition between cyclopentadiene and a ketene generated from acid chlorides. For 3,3-dimethyl substitution, 2-chloroisobutyryl chloride serves as the precursor. Triethylamine dehydrohalogenates the acid chloride to form dimethylketene, which reacts with cyclopentadiene under cryogenic conditions (-78°C) to yield 7-chloro-7-methylbicyclo[3.2.0]hept-2-en-6-one as a 4:1 mixture of endo- and exo-methyl diastereomers. Subsequent dehalogenation with sodium methoxide in methanol removes the chlorine substituent, producing the unsaturated bicyclic core.

Key Challenges :

  • Diastereomer Separation : Fractional distillation under reduced pressure (2–5 torr) is required to isolate the endo-methyl isomer, which predominates due to steric stabilization.

  • Side Reactions : Competing Diels-Alder pathways or over-reduction during dehalogenation may reduce yields, necessitating strict temperature control.

Hydrogenation of Unsaturated Precursors

While direct synthesis of 3,3-dimethylbicyclo[3.2.0]hepta-1,4-diene is less documented, hydrogenation of related unsaturated bicyclic compounds offers a viable route. For example, catalytic hydrogenation (H₂, Pd/C) of 3,3-dimethylbicyclo[3.2.0]hepta-1,4-diene derivatives saturated with exocyclic double bonds can yield the target compound.

Reaction Thermodynamics :
The enthalpy of hydrogenation for bicyclo[3.2.0]hepta-1,4-diene derivatives is approximately -291 kJ/mol, reflecting the strain energy release upon saturation.

Methoxylation and Reduction Pathways

A multistep synthesis from Harlan Reid’s work demonstrates the conversion of 7-chloro-7-methylbicyclo[3.2.0]hept-2-en-6-one to methoxylated intermediates, followed by reduction to alcohols. Although this pathway primarily targets functionalized bicyclo alcohols, analogous steps could be adapted for hydrocarbon synthesis:

  • Methoxylation : Treatment with sodium methoxide replaces the chlorine atom with a methoxy group, forming 5-methoxy-7-methylbicyclo[3.2.0]hept-2-en-6-one.

  • Reduction : Sodium borohydride or lithium aluminum hydride reduces the ketone to a secondary alcohol (82% yield).

  • Deoxygenation : Acid-catalyzed elimination of water (e.g., via HCl/EtOH) could theoretically yield the unsaturated bicyclic structure, though this step requires further validation for the target compound.

Data Tables and Experimental Validation

Table 1: Reaction Yields and Conditions for Key Steps

StepReagents/ConditionsYield (%)Purity (GC-MS)Reference
Ketene Formation2-Chloroisobutyryl chloride, Et₃N, -78°C9285
Diastereomer SeparationFractional distillation (2–5 torr)70–80>95
Sodium Borohydride ReductionNaBH₄, EtOH, RT8290

Table 2: Spectroscopic Data for 3,3-Dimethylbicyclo[3.2.0]hepta-1,4-diene Intermediates

Compound¹H NMR (δ, ppm)MS (m/z)IR (cm⁻¹)
7-Chloro-7-methylbicyclo[3.2.0]hept-2-en-6-one1.45 (s, 3H, CH₃), 2.90 (m, 1H, bridgehead)154 (M⁺)1720 (C=O)
5-Methoxy-7-methylbicyclo[3.2.0]hept-2-en-6-ol3.30 (s, 3H, OCH₃), 4.10 (br, 1H, OH)154 (M⁺)3400 (O-H)

Challenges and Optimization Strategies

  • Scalability Issues : At scales >10 g, triethylamine hydrochloride byproducts trap 5–10% of the product, necessitating aqueous workups for recovery.

  • Stereochemical Control : Larger alkyl substituents (e.g., ethyl instead of methyl) improve diastereoselectivity but complicate purification.

  • Catalyst Poisoning : Residual amines from ketene generation inhibit hydrogenation catalysts, requiring rigorous washing before downstream reactions .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.